molecular formula C17H20N2OS B2520453 N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2520453
M. Wt: 300.4 g/mol
InChI Key: YVKZZKOGSXBRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the neuraminidase (NA) enzyme . Neuraminidase is a type of glycoside hydrolase enzyme which helps in the release of progeny influenza virus from infected host cells, preventing the virus from being trapped within the host cell.

Mode of Action

This compound interacts with its target, neuraminidase, by inhibiting its activity . The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid, a crucial step in the viral replication cycle. This inhibition disrupts the release of the virus from the host cell, thereby limiting the spread of the infection.

Biochemical Pathways

The inhibition of neuraminidase affects the influenza viral replication pathway . By preventing the release of the virus from the host cell, the compound disrupts the life cycle of the virus. This results in a decrease in the number of infectious viruses and limits the spread of the infection.

Result of Action

The result of the action of this compound is the inhibition of the neuraminidase enzyme, which leads to a disruption in the life cycle of the influenza virus . This disruption prevents the release of the virus from the host cell, thereby limiting the spread of the infection.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZZKOGSXBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.